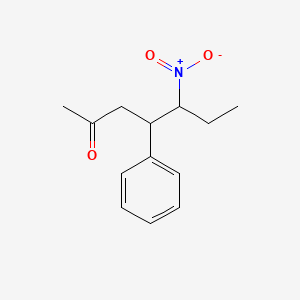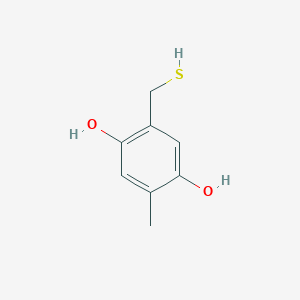
2-Methyl-5-(sulfanylmethyl)benzene-1,4-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-5-(sulfanylmethyl)benzene-1,4-diol is an organic compound that belongs to the class of benzene derivatives. This compound is characterized by the presence of a methyl group at the second position, a sulfanylmethyl group at the fifth position, and two hydroxyl groups at the first and fourth positions on the benzene ring. The compound’s unique structure imparts specific chemical properties and reactivity, making it of interest in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-5-(sulfanylmethyl)benzene-1,4-diol can be achieved through several synthetic routes. One common method involves the electrophilic aromatic substitution reaction, where a benzene derivative undergoes substitution with electrophiles.
Industrial Production Methods
Industrial production of this compound typically involves multi-step synthesis processes that ensure high yield and purity. The process may include steps such as nitration, reduction, and substitution reactions, followed by purification techniques like recrystallization and chromatography to isolate the desired product .
Análisis De Reacciones Químicas
Types of Reactions
2-Methyl-5-(sulfanylmethyl)benzene-1,4-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding dihydro derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents on the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophiles like halogens (Br2, Cl2) and nitrating agents (HNO3) are commonly used.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of various substituted benzene derivatives.
Aplicaciones Científicas De Investigación
2-Methyl-5-(sulfanylmethyl)benzene-1,4-diol has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antioxidant and antimicrobial activities.
Industry: Utilized in the production of dyes, polymers, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-Methyl-5-(sulfanylmethyl)benzene-1,4-diol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups can participate in hydrogen bonding and redox reactions, while the sulfanylmethyl group can interact with thiol-containing biomolecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparación Con Compuestos Similares
Similar Compounds
2-Methyl-1,4-benzenediol: Similar structure but lacks the sulfanylmethyl group.
5-(Sulfanylmethyl)-1,4-benzenediol: Similar structure but lacks the methyl group.
2,5-Dihydroxytoluene: Similar structure but lacks the sulfanylmethyl group.
Uniqueness
2-Methyl-5-(sulfanylmethyl)benzene-1,4-diol is unique due to the presence of both the methyl and sulfanylmethyl groups, which impart distinct chemical properties and reactivity. This uniqueness makes it valuable in specific applications where these functional groups play a crucial role .
Propiedades
Número CAS |
81753-11-9 |
|---|---|
Fórmula molecular |
C8H10O2S |
Peso molecular |
170.23 g/mol |
Nombre IUPAC |
2-methyl-5-(sulfanylmethyl)benzene-1,4-diol |
InChI |
InChI=1S/C8H10O2S/c1-5-2-8(10)6(4-11)3-7(5)9/h2-3,9-11H,4H2,1H3 |
Clave InChI |
NIHMBOKTYPKJFI-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1O)CS)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(4-Methoxyphenyl)(phenyl)methylidene]propanedial](/img/structure/B14407226.png)
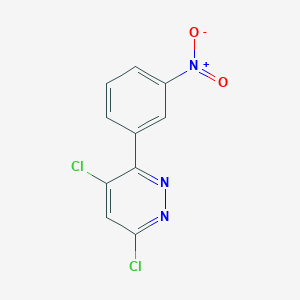



![Benzenemethanamine, N-[[(4-nitrophenyl)sulfonyl]oxy]-](/img/structure/B14407261.png)
![2-[1-(4-Iodophenyl)ethyl]guanidine;sulfuric acid](/img/structure/B14407266.png)
![Trimethylsilyl (2S)-2-[(trimethylsilyl)oxy]propanoate](/img/structure/B14407268.png)
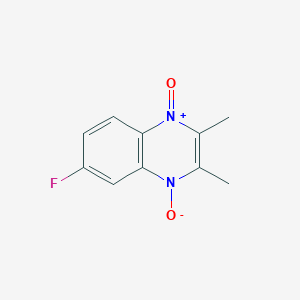
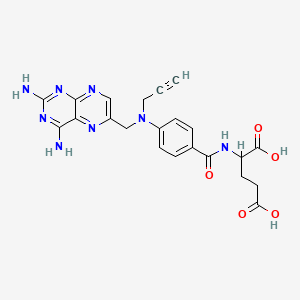

![{[3-(Furan-2-yl)-2-methylcyclopent-1-en-1-yl]oxy}(trimethyl)silane](/img/structure/B14407286.png)

